(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 16943-25-2
VCID: VC2628855
InChI: InChI=1S/C8H7N3O3S/c1-4-7(14)9-8-11(10-4)5(3-15-8)2-6(12)13/h3H,2H2,1H3,(H,12,13)
SMILES: CC1=NN2C(=CSC2=NC1=O)CC(=O)O
Molecular Formula: C8H7N3O3S
Molecular Weight: 225.23 g/mol

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid

CAS No.: 16943-25-2

Cat. No.: VC2628855

Molecular Formula: C8H7N3O3S

Molecular Weight: 225.23 g/mol

* For research use only. Not for human or veterinary use.

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid - 16943-25-2

Specification

CAS No. 16943-25-2
Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
IUPAC Name 2-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Standard InChI InChI=1S/C8H7N3O3S/c1-4-7(14)9-8-11(10-4)5(3-15-8)2-6(12)13/h3H,2H2,1H3,(H,12,13)
Standard InChI Key VVHYHVUGUPTISC-UHFFFAOYSA-N
SMILES CC1=NN2C(=CSC2=NC1=O)CC(=O)O
Canonical SMILES CC1=NN2C(=CSC2=NC1=O)CC(=O)O

Introduction

Chemical Properties and Structure

(6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid possesses distinct chemical properties that contribute to its potential utility in medicinal chemistry research. The fundamental properties of this compound are summarized in Table 1.

Table 1: Chemical Properties of (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid

PropertyValue
CAS No.16943-25-2
Molecular FormulaC8H7N3O3S
Molecular Weight225.23 g/mol
IUPAC Name2-(6-methyl-7-oxo- thiazolo[3,2-b] triazin-3-yl)acetic acid
Standard InChIInChI=1S/C8H7N3O3S/c1-4-7(14)9-8-11(10-4)5(3-15-8)2-6(12)13/h3H,2H2,1H3,(H,12,13)
Standard InChIKeyVVHYHVUGUPTISC-UHFFFAOYSA-N
SMILESCC1=NN2C(=CSC2=NC1=O)CC(=O)O

Structurally, this compound features a fused heterocyclic system comprising a thiazole ring fused with a 1,2,4-triazine ring. The methyl substituent at position 6 and the oxo group at position 7 of the triazine ring, along with the acetic acid side chain at position 3 of the thiazole portion, define the key structural elements of this molecule. The fused ring system creates a planar structure with specific electronic distribution patterns that influence its potential interactions with biological targets.

Synthesis Methods

The synthesis of (6-Methyl-7-oxo-7H-[1, thiazolo[3,2-b] triazin-3-yl)acetic acid and related derivatives typically involves multi-step procedures that build the heterocyclic core followed by functionalization. Based on reported syntheses of similar compounds, several approaches can be outlined.

General Synthetic Approaches

The synthesis of thiazolo[3,2-b] triazine derivatives commonly follows one of two main pathways:

  • Construction of the thiazole ring from 1,2,4-triazin-5-one derivatives

  • Construction of the 1,2,4-triazine ring from 2-aminothiazole derivatives

For compounds like (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid, the first approach is generally preferred due to better yields and fewer side reactions. A typical synthetic route involves:

  • Preparation of 6-substituted-3-mercapto-1,2,4-triazin-5-ones as starting materials

  • S-alkylation with appropriate α-halo esters or ketones

  • Intramolecular cyclization to form the fused thiazole ring

  • Hydrolysis or further functionalization of the ester group to obtain the target carboxylic acid

Specific Synthetic Strategies

For the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which are structurally similar to our compound of interest, researchers have reported a multi-step procedure that includes:

  • Generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate

  • Intramolecular cyclization with microwave irradiation

  • Hydrolysis to obtain the carboxylic acid functionality

The intramolecular cyclization has been shown to occur regioselectively at the N2-position of the 1,2,4-triazine ring, as confirmed by single-crystal X-ray diffraction analysis of similar compounds .

Alternative approaches involve the reaction of hydrazonoyl halides with various 1,2,4-triazinethiones, which can lead to the formation of thiazolo[3,2-b] triazine systems through cyclization reactions .

Structural Features and Structure-Activity Relationships

Key Structural Elements

The (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid molecule possesses several important structural features that contribute to its potential biological activities:

  • The fused thiazolo[3,2-b] triazine backbone provides a rigid, planar core that can interact with biological targets through π-π stacking and other non-covalent interactions

  • The methyl group at position 6 contributes to the molecule's lipophilicity and can influence its binding affinity to protein targets

  • The oxo group at position 7 serves as a hydrogen bond acceptor, potentially enhancing interactions with biological targets

  • The acetic acid side chain at position 3 offers hydrogen bonding capabilities through its carboxyl group and provides a site for further derivatization

Structure-Activity Relationships

Structure-activity relationship studies on related thiazolo[3,2-b] triazinone derivatives have revealed several important trends:

  • The fused heterocyclic system is essential for biological activity, with the specific electronic and spatial arrangement contributing to target interactions

  • Modifications at the carboxylic acid group, particularly amidation, can significantly enhance antibacterial properties

  • The nature of substituents on the triazine ring influences activity profiles, with electron-donating groups often enhancing certain biological activities

Studies on similar compounds have shown that derivatives containing terminal amide fragments exhibit enhanced antibacterial activity compared to the corresponding carboxylic acids or esters . This suggests that (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid might serve as a valuable intermediate for the synthesis of more potent antibacterial agents through amidation of its carboxylic acid group.

Biological Activities and Applications

While specific biological data for (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid itself is limited in the available literature, compounds containing the thiazolo[3,2-b] triazinone scaffold have demonstrated diverse biological activities. These activities provide insights into the potential applications of our compound of interest.

Antibacterial Activity

Research Findings and Comparative Data

Comparative Activity Profiles

The biological activities of thiazolo[3,2-b] triazinone derivatives, which are structurally related to (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid, can be summarized in the following table:

Table 2: Biological Activities of Structurally Related Thiazolo[3,2-b] triazinone Derivatives

Compound TypeBiological ActivityTarget/MechanismPotencyReference
7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid amide derivativesBroad-spectrum antibacterialMultiple bacterial strainsComparable to reference antibiotics
Compound 5f (amide derivative)AntitubercularMycobacterium smegmatisMIC = 50 μg/mL
Compound 5f (amide derivative)Leucyl-tRNA synthetase inhibitionEnzyme inhibition78.24 ± 4.05% inhibition at 15 μg/mL
Thiazolo[3,2-b]-1,2,4-triazinone derivativesAnticancerVarious cancer cell linesVariable potency
Thiazolo[3,2-b]-1,2,4-triazinone derivativesAnti-inflammatoryInflammation mediatorsVariable potency
Thiazolo[3,2-b]-1,2,4-triazinone derivativesAntiacetylcholinesteraseAcetylcholinesterase inhibitionVariable potency

Structure-Based Design Considerations

Molecular overlay studies between thieno[2,3-d]pyrimidinone and thiazolo[3,2-b]-1,2,4-triazinone nuclei have revealed significant structural similarities, with overlay similarity values over 60% in some cases . This structural resemblance suggests that compounds like (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid could potentially mimic the biological activities of other established heterocyclic systems.

In one study, the structural similarity between compound D (a reference compound) and a thiazolo[3,2-b]-1,2,4-triazinone derivative (5f) was assessed based on 50% steric field and 50% electrostatic field parameters, yielding an overlay similarity value of 36.15% . Such comparisons provide valuable insights for structure-based design approaches using (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid as a scaffold.

Key Findings from Related Research

Several important findings from studies on related compounds have implications for understanding the potential of (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid:

  • Amide derivatives generally exhibit enhanced antibacterial activity compared to the corresponding carboxylic acids, suggesting that derivatization of the acetic acid moiety in our compound could yield more potent antibacterial agents

  • The presence of electron-donating groups on aryl substituents tends to enhance biological activity, while electron-withdrawing groups may reduce efficacy

  • The fused thiazolo[3,2-b][1,2,] triazinone system appears to be a suitable bioisostere for other heterocyclic systems used in drug development, suggesting the potential for scaffold hopping approaches in drug design

  • Compounds with methionine aminopeptidase type II (MetAP2) inhibitory activity have been developed based on 1,2,4-triazole derivatives, suggesting potential enzymatic targets for our compound of interest

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